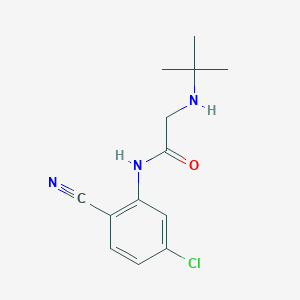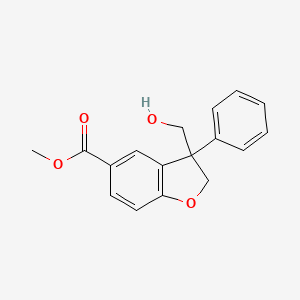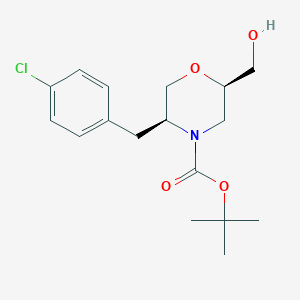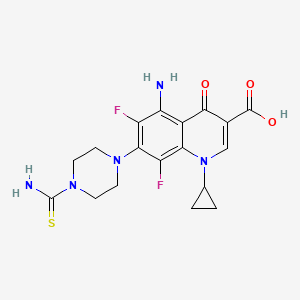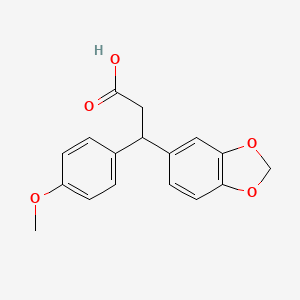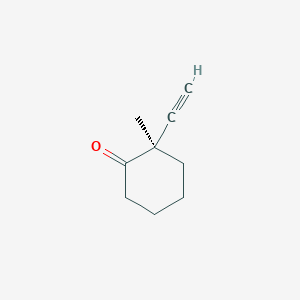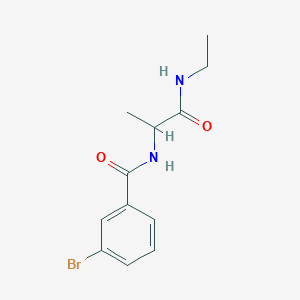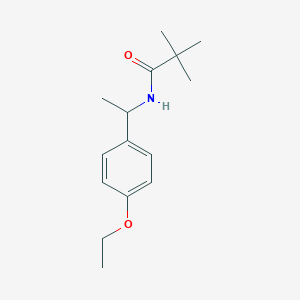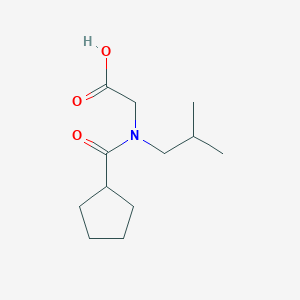![molecular formula C40H39PSi B14904975 (2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14904975.png)
(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is an organophosphorus compound that features a binaphthyl backbone with a cyclohexyldimethylsilyl group and a diphenylphosphane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone can be synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Cyclohexyldimethylsilyl Group: This step involves the silylation of the binaphthyl backbone using cyclohexyldimethylchlorosilane in the presence of a base such as triethylamine.
Attachment of the Diphenylphosphane Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating to metal centers in catalytic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and organometallic compounds can be used for substitution reactions.
Coordination: Metal salts such as palladium chloride and rhodium complexes are often used in coordination reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Derivatives: Formed from substitution reactions.
Metal Complexes: Formed from coordination reactions.
科学的研究の応用
(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several scientific research applications:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in asymmetric hydrogenation and hydroformylation reactions.
Material Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for bioactive molecules.
作用機序
The mechanism of action of (2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in catalytic processes. The compound coordinates to metal centers, facilitating various catalytic transformations. The cyclohexyldimethylsilyl group and the binaphthyl backbone provide steric and electronic properties that influence the reactivity and selectivity of the catalytic complexes.
類似化合物との比較
Similar Compounds
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric catalysis.
®-(2-(2-(Cyclohexyldimethylsilyl)naphthalen-1-yl)phenyl)diphenylphosphane: A structurally similar compound with different substituents.
Uniqueness
(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the presence of the cyclohexyldimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand for specific catalytic applications where traditional ligands like BINAP may not be as effective.
特性
分子式 |
C40H39PSi |
|---|---|
分子量 |
578.8 g/mol |
IUPAC名 |
[1-[2-[cyclohexyl(dimethyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H39PSi/c1-42(2,34-22-10-5-11-23-34)38-29-27-31-17-13-15-25-36(31)40(38)39-35-24-14-12-16-30(35)26-28-37(39)41(32-18-6-3-7-19-32)33-20-8-4-9-21-33/h3-4,6-9,12-21,24-29,34H,5,10-11,22-23H2,1-2H3 |
InChIキー |
GKZSNTVWNDSZGV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1CCCCC1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


